molecular formula C6H11ClFNO2 B6214634 2-[(2S,4S)-4-fluoropyrrolidin-2-yl]acetic acid hydrochloride CAS No. 2728727-63-5

2-[(2S,4S)-4-fluoropyrrolidin-2-yl]acetic acid hydrochloride

Cat. No.: B6214634
CAS No.: 2728727-63-5
M. Wt: 183.6
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Description

2-[(2S,4S)-4-fluoropyrrolidin-2-yl]acetic acid hydrochloride is a chemical compound with significant interest in various scientific fields It is characterized by the presence of a fluoropyrrolidine ring, which imparts unique properties to the molecule

Properties

CAS No.

2728727-63-5

Molecular Formula

C6H11ClFNO2

Molecular Weight

183.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S,4S)-4-fluoropyrrolidin-2-yl]acetic acid hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The initial step involves the construction of the pyrrolidine ring, which can be achieved through various cyclization reactions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced into the pyrrolidine ring using fluorinating agents under controlled conditions.

    Attachment of the Acetic Acid Moiety: The acetic acid group is then attached to the fluoropyrrolidine ring through esterification or amidation reactions.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include batch and continuous flow synthesis, which allow for efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(2S,4S)-4-fluoropyrrolidin-2-yl]acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and halogenated products.

Scientific Research Applications

2-[(2S,4S)-4-fluoropyrrolidin-2-yl]acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-[(2S,4S)-4-fluoropyrrolidin-2-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. The fluoropyrrolidine ring plays a crucial role in binding to these targets, leading to various biological effects. The compound may modulate specific pathways, resulting in therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-one.

    Piperidine Derivatives: Compounds with piperidine rings, such as substituted piperidines and piperidinones.

Uniqueness

2-[(2S,4S)-4-fluoropyrrolidin-2-yl]acetic acid hydrochloride is unique due to the presence of the fluorine atom in the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

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